molecular formula C16H14N4O5S2 B2870739 N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286717-09-6

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2870739
CAS RN: 1286717-09-6
M. Wt: 406.43
InChI Key: BMMBAVSDYPWPKQ-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, also known as MSOTC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has been synthesized using various methods. MSOTC has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in inflammation and cancer cell proliferation. N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and also to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which reduces inflammation. N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has several advantages for laboratory experiments. It is a well-characterized compound with high purity levels, making it suitable for use in various assays. N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has also been shown to have low toxicity levels, making it safe for use in cell culture experiments. However, N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has some limitations for laboratory experiments. It has poor solubility in water, which can limit its use in some assays. Additionally, N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can degrade over time, which can affect its activity and potency.

Future Directions

There are several future directions for the study of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide. One area of research is the development of more efficient synthesis methods to produce N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide in larger quantities. Another area of research is the development of new formulations of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide that improve its solubility and stability. Additionally, future research could focus on the use of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide and its potential therapeutic applications.

Synthesis Methods

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can be synthesized using several methods, including the reaction of 3-(methylsulfonamido)aniline with thiophene-2-carboxylic acid followed by cyclization with oxalyl chloride. Another method involves the reaction of 3-(methylsulfonamido)aniline with 2-bromo-thiophene-3-carboxylic acid, followed by cyclization with oxalyl chloride. These methods have been optimized to produce high yields of N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide with purity levels suitable for scientific research.

Scientific Research Applications

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S2/c1-27(23,24)20-11-5-2-4-10(8-11)17-14(21)12-9-25-16(18-12)19-15(22)13-6-3-7-26-13/h2-9,20H,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMBAVSDYPWPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylsulfonamido)phenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

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